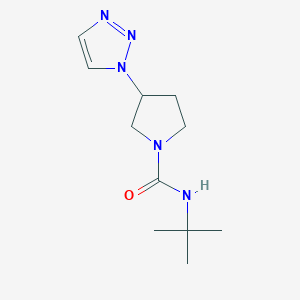

N-(tert-butyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is now being evaluated in clinical trials.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

N-(tert-Butyl)pyridine-2-carboxamide and its derivatives are key substrates in organic synthesis. They have been involved in reactions such as lithiation, where the control of the site of lithiation allows for the formation of substituted derivatives with high yields. This showcases the compound's utility in synthesizing complex organic structures and exploring reaction mechanisms (Keith Smith et al., 2013). Additionally, magnesiated bases on substituted pyridines highlight its application in deprotonation or 1,4-addition reactions, leading to the generation of novel pyridine derivatives with potential utility in various chemical syntheses (V. Bonnet et al., 2001).

Materials Science and Polymer Chemistry

The synthesis and characterization of aromatic polyamides based on derivatives like tert-butylhydroquinone illustrate the compound's application in developing new materials. These polyamides demonstrate high thermal stability and solubility in organic solvents, making them suitable for creating transparent and tough films used in various technological applications (Chin‐Ping Yang et al., 1999). This aspect is further explored in the development of polyamides with ortho-linked structures derived from bis(ether-carboxylic acid) or bis(ether amine), emphasizing the material's thermal properties and solubility characteristics, which are essential for their application in high-performance materials (S. Hsiao et al., 2000).

Chemical Biology and Luminescence Studies

In chemical biology, the luminescence properties of lanthanide complexes involving pyridinecarboxamide versus pyridinecarboxylate donors have been studied. These complexes, derived from 1,4,7-triazacyclononane-based ligands, show significant potential for applications in biological media due to their water stability and luminescence characteristics. This research underlines the compound's utility in developing new diagnostic and therapeutic tools (Grégory Nocton et al., 2009).

The synthesis and biological evaluation of heterocyclic carboxamides as potential antipsychotic agents demonstrate the compound's relevance in medicinal chemistry. By studying various heterocyclic analogs, researchers aim to discover new treatments for psychiatric disorders, highlighting the compound's role in drug development (M. H. Norman et al., 1996).

Properties

IUPAC Name |

N-tert-butyl-3-(triazol-1-yl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O/c1-11(2,3)13-10(17)15-6-4-9(8-15)16-7-5-12-14-16/h5,7,9H,4,6,8H2,1-3H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJLQEBRDWAUFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(C1)N2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-(1-oxo-4-thiomorpholin-4-yl[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2968474.png)

![N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2968477.png)

![1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2968480.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylbenzamide](/img/structure/B2968481.png)

![2-[3-[[(E)-2-Phenylethenyl]sulfonylamino]propanoylamino]-N-propylpropanamide](/img/structure/B2968490.png)

![2-[benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2968492.png)

![N-butyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2968496.png)